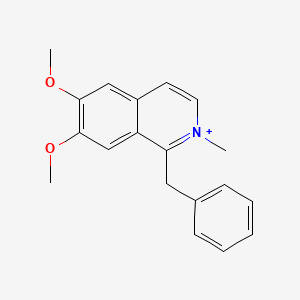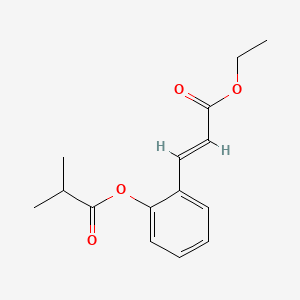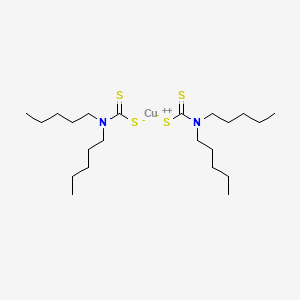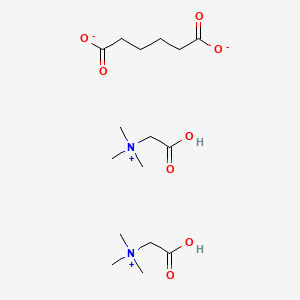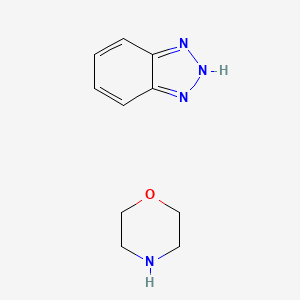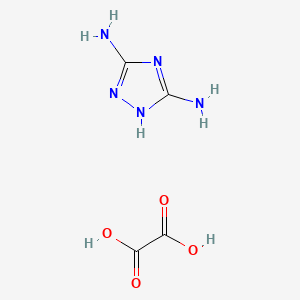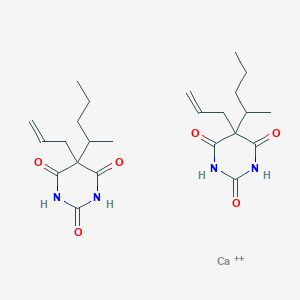
Calcium bis(5-allyl-5-(sec-pentyl)barbiturate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine (R-NH2) with a phosphate ester (PO(OH)3). The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product. The reaction temperature and time need to be strictly regulated to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. Safety measures are also in place to handle the potentially irritating nature of the compounds involved .
Análisis De Reacciones Químicas
Types of Reactions
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the original compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactants are needed to stabilize proteins and other biomolecules.
Medicine: Utilized in the development of pharmaceutical formulations where surfactants are required to improve the bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance the solubility of various compounds. This is achieved through the interaction of the phosphate ester groups with water molecules, which disrupts the hydrogen bonding network and reduces surface tension. The alkylamine groups further enhance solubility by interacting with hydrophobic compounds, allowing them to be dispersed in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl bromide: (EINECS 203-622-2)
4-Bromoacetanilide: (EINECS 203-154-9)
Phenyl benzoate: (EINECS 202-293-2)
N,N,N-triphenylamine: (EINECS 210-035-5)
Methyl Salicylate: (EINECS 204-317-7)
Uniqueness
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates are unique due to their excellent surface activity and solubilizing properties, which make them highly effective as surfactants in various applications. Their ability to reduce surface tension and enhance solubility sets them apart from other similar compounds, making them valuable in both industrial and research settings .
Propiedades
Número CAS |
80584-93-6 |
|---|---|
Fórmula molecular |
C24H36CaN4O6+2 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
calcium;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/2C12H18N2O3.Ca/c2*1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h2*5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;;+2 |
Clave InChI |
FQKQHOLZWWACIV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


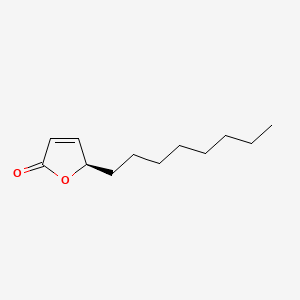
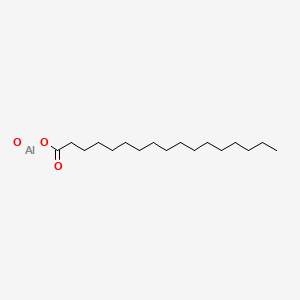
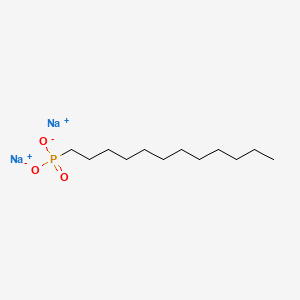
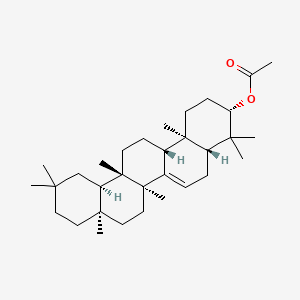
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

